7,2'-Dihydroxy-4'-methoxy-3-phenylcoumarin
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Overview
Description
7,2’-Dihydroxy-4’-methoxy-3-phenylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit significant fluorescence properties, making them valuable in scientific research .
Preparation Methods
The synthesis of 7,2’-Dihydroxy-4’-methoxy-3-phenylcoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid catalyst . The reaction conditions can be optimized by varying the type and amount of catalyst, temperature, and reaction time to achieve high yields and purity .
Industrial production methods for coumarin derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
7,2’-Dihydroxy-4’-methoxy-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7,2’-Dihydroxy-4’-methoxy-3-phenylcoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7,2’-Dihydroxy-4’-methoxy-3-phenylcoumarin involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes involved in oxidative stress, thereby reducing inflammation and protecting cells from damage . The compound’s ability to bind to DNA and proteins also contributes to its biological activities .
Comparison with Similar Compounds
7,2’-Dihydroxy-4’-methoxy-3-phenylcoumarin can be compared with other similar compounds such as:
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase and has anticancer properties.
Dalbergin: A natural compound with antitumor, antibacterial, and antioxidant activities.
The uniqueness of 7,2’-Dihydroxy-4’-methoxy-3-phenylcoumarin lies in its specific substitution pattern, which enhances its fluorescence and biological activities compared to other coumarin derivatives .
Properties
CAS No. |
54300-95-7 |
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Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C16H12O5/c1-20-11-4-5-12(14(18)8-11)13-6-9-2-3-10(17)7-15(9)21-16(13)19/h2-8,17-18H,1H3 |
InChI Key |
CSQQQDLQNMHAPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O)O |
Origin of Product |
United States |
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